L-Prolyl-L-methionine
Overview
Description
L-Prolyl-L-methionine is a dipeptide composed of the amino acids L-proline and L-methionine. While the specific dipeptide L-Prolyl-L-methionine is not directly discussed in the provided papers, insights into its properties can be inferred from studies on its constituent amino acids, L-methionine and L-proline. L-methionine is an essential amino acid with roles in protein structure and metabolism . L-proline is a non-essential amino acid known for its unique cyclic structure, which plays a role in the stability and folding of proteins .
Synthesis Analysis
The synthesis of peptides containing L-methionine has been explored in various studies. One method for producing L-methionine involves the catalysis of O-acetylhomoserine (OAH) and 3-methylthiopropionaldehyde (MMP) by the enzyme OAH sulfhydrylase from yeast, which could potentially be applied to the synthesis of L-Prolyl-L-methionine . Additionally, peptides of methionine have been synthesized using the carbobenzoxy method, which could be adapted for the synthesis of L-Prolyl-L-methionine .
Molecular Structure Analysis
The molecular structure of L-Prolyl-L-methionine would be influenced by the characteristics of its constituent amino acids. The presence of L-proline is known to induce a trans to cis isomerization in peptides, which affects the peptide's conformation . The structure of L-methionine within peptides has been studied using nuclear magnetic resonance spectroscopy, providing insights into the electronic environment of the amino acid's backbone and side chain .
Chemical Reactions Analysis
The reactivity of L-Prolyl-L-methionine would be influenced by the functional groups present in L-methionine and L-proline. L-methionine is known to interact with proteins, such as α-chymotrypsin, which can lead to changes in protein stability and function . The peptide bond between L-proline and L-methionine could also be subject to cleavage by proteolytic enzymes, as has been observed for other methionine-containing peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-Prolyl-L-methionine would be a combination of the properties of L-methionine and L-proline. L-methionine's role in protein interactions and its stability in aqueous solutions have been characterized using spectroscopic methods . The conformational flexibility of L-proline, as well as its influence on the chemical shifts of adjacent amino acid residues, has been demonstrated through nuclear magnetic resonance studies . These properties would contribute to the overall behavior of L-Prolyl-L-methionine in biological systems and could be relevant for its potential use in drug development or as a nutritional supplement.
Scientific Research Applications
Redox Potential in Peptides
L-Prolyl-L-methionine, as a derivative of methionine, can be associated with the study of redox potentials in peptides. Methionine-containing dipeptides, like L-Met L-Gly, L-Gly L-Met, and L-Met L-Met, have been investigated for their redox potentials, which vary based on sequence and structure. These findings have implications for understanding oxidative stress and the role of methionine residues in biological systems (Bergès et al., 2012).
Agricultural Applications
L-methionine, a closely related compound, has been shown to improve the physio-biochemical attributes of plants under stress conditions. For example, its application on bitter gourd mitigated drought-induced changes, enhancing plant growth and various biochemical parameters (Akram et al., 2020).
Neuroprotective Potential
In an in vitro model of Parkinson’s disease, L-methionine demonstrated protective effects against oxidative stress and mitochondrial dysfunction. This suggests a potential application in neuroprotection and the treatment of neurodegenerative diseases (Catanesi et al., 2021).
Protein Interactions
The interaction of L-methionine with proteins, such as α-Chymotrypsin, has been studied, revealing changes in enzyme stability, function, and structure. This research provides insights into the roles of amino acids in influencing protein behavior, critical for drug development and basic science (Asgharzadeh et al., 2019).
Enzyme Discovery
The discovery of methionine sulfoxide reductase enzymes, which are involved in the reduction of oxidized methionine in proteins, highlights the importance of methionine in cellular defense mechanisms against oxidative damage. This has implications for understanding aging and disease prevention (Achilli et al., 2015).
Production Optimization
Efforts to improve the biosynthesis of L-methionine, an essential amino acid, involve metabolic engineering of Escherichia coli. This research aims to enhance the production efficiency of L-methionine for nutritional, pharmaceutical, and industrial applications (Zhou et al., 2020).
Epigenetic Modification
Dietary supplementation with L-methionine has been studied for its effects on epigenetic modifications in diseases like type 2 diabetes. This research explores the potential of regulating methionine levels for therapeutic purposes in metabolic diseases (Navik et al., 2019).
properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWJTFBVRDGROD-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428582 | |
Record name | L-Prolyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Prolyl-L-methionine | |
CAS RN |
52899-08-8 | |
Record name | L-Prolyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.